

Application Notes: LLO (91-99) Peptide in Anti-Tumor Immunity

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Compound of Interest

Compound Name: LLO (91-99)

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Introduction to LLO (91-99) Peptide and its Role in Anti-Tumor Immunity

The listeriolysin O (LLO) 91-99 peptide (Sequence: GYKDGNEYI) is an immunodominant epitope derived from the pore-forming toxin listeriolysin O of the intracellular bacterium *Listeria monocytogenes*.^{[1][2]} This peptide is presented by the MHC class I molecule H-2Kd and elicits a potent CD8+ T cell response.^{[1][3]} The robust immunogenicity of the **LLO (91-99)** peptide has been harnessed for the development of novel anti-tumor immunotherapies.^{[1][4]} When utilized in cancer vaccines, the **LLO (91-99)** peptide can stimulate strong cytotoxic T lymphocyte (CTL) responses, which are crucial for recognizing and eliminating cancer cells.^{[4][5]} Studies have demonstrated its efficacy in various cancer models, including melanoma and bladder cancer, both as a standalone therapy and in combination with other immunotherapies like checkpoint inhibitors.^{[6][7][8]} The peptide's ability to act as a powerful adjuvant and to induce a Th1-biased immune response makes it a promising candidate for cancer vaccine development.^{[6][9]}

Key Applications and Findings

The **LLO (91-99)** peptide has been incorporated into several vaccine platforms to enhance anti-tumor immunity.

Dendritic Cell (DC) Based Vaccines:

Dendritic cells are potent antigen-presenting cells (APCs) that can be loaded *ex vivo* with tumor-associated antigens to create personalized cancer vaccines. Loading DCs with the **LLO (91-99)** peptide has been shown to induce robust anti-tumor responses.^{[4][6]} These DC-LLO(91-99) vaccines have demonstrated exceptional antineoplastic activity in pre-clinical models of metastatic melanoma, leading to a significant reduction in tumor size, prevention of lung metastasis, and enhanced survival.^{[4][6]} The mechanism of action involves the expansion of LLO(91-99)-specific CD8⁺ T cells, which in turn helps in the expansion of melanoma-specific CD8⁺ T cells, leading to an increase in tumor-infiltrating lymphocytes with a cytotoxic phenotype.^{[4][6]} Furthermore, these vaccines can revert immune tolerance by decreasing the population of regulatory T cells (Tregs) within the tumor microenvironment.^{[4][6]}

Gold Nanoparticle (GNP) Based Vaccines:

To improve the delivery and efficacy of the **LLO (91-99)** peptide, nanotechnology-based platforms have been developed. Gold glyconanoparticles coupled to the **LLO (91-99)** peptide (GNP-LLO(91-99)) have emerged as a promising approach.^{[7][9][10]} These nanovaccines have shown dual anti-tumor activities by inhibiting tumor growth and migration, and by acting as an adjuvant to recruit and activate DCs.^{[9][11]} In pre-clinical models of melanoma and bladder cancer, a single dose of GNP-LLO(91-99) nanovaccines significantly reduced the tumor burden.^[7] The nanovaccine promotes a Th1-type immune response, increases the infiltration of CD4⁺ and CD8⁺ T cells into the tumor, and reduces the levels of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and Tregs.^{[7][12]}

Combination Therapies:

The efficacy of **LLO (91-99)** peptide-based vaccines can be further enhanced when used in combination with other immunotherapies, such as immune checkpoint inhibitors.^[8] Studies have shown that GNP-LLO(91-99) nanovaccines synergize with anti-PD-1 and anti-CTLA-4 antibodies, leading to complete tumor regression and improved survival rates in melanoma models.^{[8][10]} This combination therapy not only potentiates the anti-tumor immune response but also helps in overcoming the resistance to checkpoint inhibitors.

Summary of Immunological Responses

The anti-tumor effects of **LLO (91-99)** peptide-based immunotherapies are mediated by a multifaceted immune response:

- **Activation of Innate Immunity:** **LLO (91-99)** containing vaccines activate DCs, leading to their maturation and enhanced antigen presentation capabilities, characterized by the upregulation of MHC class I and II molecules and co-stimulatory molecules like CD86.[6][7]
- **Induction of Potent T Cell Responses:** A hallmark of **LLO (91-99)** based vaccines is the induction of a strong, antigen-specific CD8+ T cell response, leading to the generation of cytotoxic T lymphocytes that can directly kill tumor cells.[4][5]
- **Modulation of the Tumor Microenvironment:** These therapies can alter the immunosuppressive tumor microenvironment by reducing the infiltration of Tregs and MDSCs, while increasing the presence of effector T cells.[7][10][12]
- **Th1-Biased Cytokine Production:** The immune response is skewed towards a Th1 phenotype, with increased production of pro-inflammatory cytokines such as IFN- γ and IL-12, which are crucial for anti-tumor immunity.[6][7]

Quantitative Data Summary

Table 1: Efficacy of LLO (91-99) Peptide-Based Therapies in Pre-clinical Tumor Models

Therapy	Tumor Model	Key Efficacy Metrics	Outcome	Reference
DC-LLO(91-99) Vaccine	B16OVA Melanoma	Tumor Size Reduction, Metastasis Prevention, Survival	Clear reduction of metastatic melanoma size and adhesion, prevention of lung metastasis, enhanced survival.	[4][6]
GNP-LLO(91-99) Nanovaccine	MB-49 Bladder Cancer	Tumor Burden Reduction	A single dose reduced tumor burden 4.7-fold.	[7]
GNP-LLO(91-99) Nanovaccine	B16.F10 Melanoma	Tumor Volume Reduction	A single dose reduced tumor volume 5-fold.	[7]
GNP-LLO(91-99) + anti-PD-1	B16OVA Melanoma	Tumor Remission, Survival Rate	Combination therapy resulted in complete tumor remission and 100% survival rate.	
GNP-LLO(91-99) + anti-CTLA-4	B16OVA Melanoma	Tumor Regression, Survival Rate	Combination had a benefit on tumor regression and resulted in an 85% survival rate at 23 days.	

Table 2: Immunomodulatory Effects of LLO (91-99) Peptide-Based Vaccines on Immune Cell Populations

Therapy	Model System	Immune Cell Population	Change	Reference
DC-LLO(91-99) Vaccine	B16OVA Melanoma Model	CD4+CD25high Regulatory T cells (Tregs)	Decrease	[4][6]
DC-LLO(91-99) Vaccine	B16OVA Melanoma Model	Tumor-Infiltrating Lymphocytes (Cytotoxic Phenotype)	High numbers	[4][6]
GNP-LLO(91-99) Nanovaccine	Bladder Cancer Model	CD4+ and CD8+ T cells, B cells, Dendritic Cells (in tumor)	Increased percentages	[7]
GNP-LLO(91-99) Nanovaccine	Bladder Cancer Model	Myeloid-Derived Suppressor Cells (MDSC) and Tregs (in tumor)	Reduced levels	[7]
DC-LLO(91-99) Vaccine	B16OVA Melanoma Model	NK cells (CD3- CD49b+), CD8α+ DCs, CD11b+ Macrophages (in spleen)	High percentages	[4][6]

Table 3: Cytokine Responses Induced by LLO (91-99) Peptide-Based Immunotherapies

Therapy	Model System/Cell Type	Cytokine	Change	Reference
DC-LLO(91-99) Vaccine	B16OVA Melanoma Model	IFN- γ , IL-12	High levels	[6]
GNP-LLO(91-99) Nanovaccine	Human Monocyte-Derived Dendritic Cells (MoDCs)	IL-12p70, TNF- α	High levels released, promoting a Th1 cytokine pattern.	[13]
LLO(91-99) Minigene-Transduced DCs	Murine Model (in vivo)	IFN- γ	Significantly higher levels produced by splenocytes upon peptide stimulation.	[5]
GNP-GAPDH(1-22) and GNP-LLO(91-99) Nanovaccines	Murine Microglia	IL-6	Significantly reduced	[14]

Experimental Protocols

Protocol 1: Preparation of Dendritic Cells Loaded with LLO (91-99) Peptide (DC-LLO(91-99))

This protocol is adapted from studies using DC-based vaccines for melanoma.[4][6]

- Isolation of Bone Marrow Precursors:
 - Euthanize BALB/c mice and isolate femur and tibia from the hind legs.
 - Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
 - Create a single-cell suspension by passing the bone marrow through a cell strainer.

- Differentiation of Dendritic Cells:
 - Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 20 ng/mL IL-4.
 - Incubate the cells at 37°C in a 5% CO₂ incubator.
 - On day 3, replace half of the medium with fresh medium containing cytokines.
 - On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
- Peptide Loading and Maturation of DCs:
 - Resuspend the immature DCs at a concentration of 1 x 10⁶ cells/mL.
 - Add the **LLO (91-99)** peptide to the cell suspension at a final concentration of 10 µg/mL.
 - Incubate for 2 hours at 37°C to allow for peptide loading.
 - Induce DC maturation by adding a maturation stimulus, such as 1 µg/mL of lipopolysaccharide (LPS), and incubate for another 18-24 hours.
- Harvesting and Preparation for Vaccination:
 - Harvest the mature, peptide-loaded DCs.
 - Wash the cells three times with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 10⁶ cells in 100 µL for intravenous injection).

Protocol 2: In Vivo Murine Melanoma Model for Testing LLO (91-99) Based Vaccines

This protocol is based on studies using the B16OVA melanoma model.[\[4\]](#)[\[6\]](#)

- Cell Line and Animal Strain:

- Use the B16OVA murine melanoma cell line, which expresses chicken ovalbumin.
- Use C57BL/6 mice (6-8 weeks old).
- Vaccination Schedule:
 - Administer a single dose of the DC-LLO(91-99) vaccine (e.g., 1×10^6 cells) intravenously into the tail vein of the mice.
 - Allow 7 days for the immune response to develop.
- Tumor Challenge:
 - After 7 days of vaccination, subcutaneously transplant 1×10^5 B16OVA melanoma cells into the flank of the mice.
- Monitoring and Endpoint:
 - Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a caliper. Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
 - Monitor the survival of the mice.
 - At the end of the experiment (e.g., day 14 post-tumor transplantation), euthanize the mice and harvest tumors, spleens, and lungs for further analysis (e.g., flow cytometry, histology).

Protocol 3: Preparation of Gold Glyconanoparticles Coupled to LLO (91-99) Peptide (GNP-LLO(91-99))

This protocol is a generalized representation based on the description of GNP-LLO(91-99) nanovaccines.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Synthesis of Gold Nanoparticles (GNPs):
 - Synthesize GNPs of a controlled size (e.g., 2-5 nm) using a standard citrate reduction method or other established protocols.

- Functionalization of GNPs:
 - Functionalize the surface of the GNPs with a linker molecule that can bind to both the peptide and a glycan ligand (e.g., β -D-glucose). This often involves thiol chemistry for binding to the gold surface.
- Coupling of **LLO (91-99)** Peptide and Glycan:
 - Conjugate the **LLO (91-99)** peptide and the glycan (e.g., β -D-glucose) to the functionalized GNPs. The peptide can be synthesized with a terminal cysteine for covalent attachment to the GNP surface.
- Purification and Characterization:
 - Purify the GNP-LLO(91-99) conjugates from unreacted components using methods like centrifugation or dialysis.
 - Characterize the nanovaccines for size, charge, peptide loading efficiency, and stability using techniques such as dynamic light scattering (DLS), zeta potential measurement, and transmission electron microscopy (TEM).
- Preparation for In Vivo Administration:
 - Resuspend the purified GNP-LLO(91-99) nanovaccines in a sterile, biocompatible buffer (e.g., PBS) at the desired concentration (e.g., 50 μ g/mouse for intravenous injection).

Protocol 4: IFN- γ ELISPOT Assay for Antigen-Specific T Cell Responses

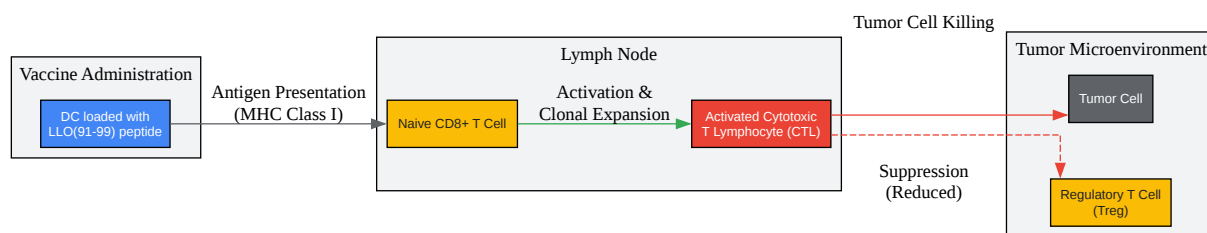
This protocol is a standard method for detecting cytokine-secreting cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)

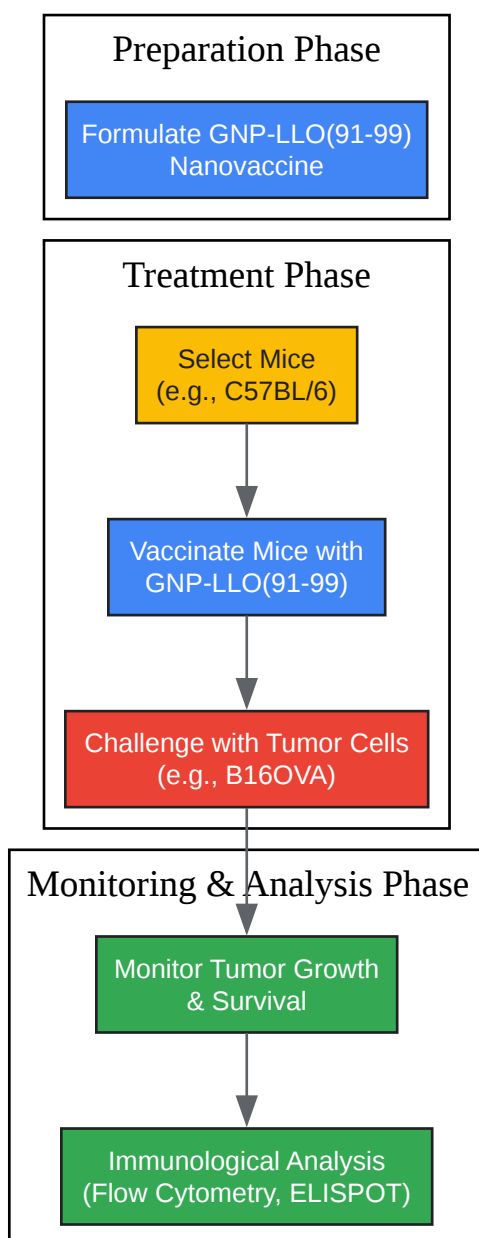
- Plate Preparation:
 - Coat a 96-well ELISPOT plate with an anti-mouse IFN- γ capture antibody overnight at 4°C.
 - Wash the plate with sterile PBS to remove unbound antibody.

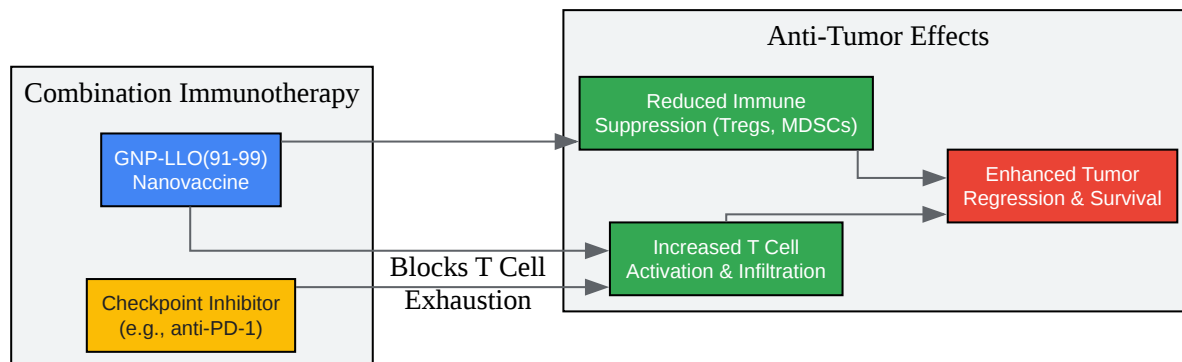
- Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of splenocytes from immunized mice.
 - Add 2×10^5 to 5×10^5 splenocytes per well.
 - Stimulate the cells by adding the **LLO (91-99)** peptide at a final concentration of 1-10 $\mu\text{g/mL}$.
 - Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
 - Incubate the plate at 37°C in a 5% CO_2 incubator for 18-24 hours.
- Detection of IFN- γ Secretion:
 - Wash the plate to remove the cells.
 - Add a biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
 - Wash the plate and add the substrate solution (e.g., BCIP/NBT) to develop the spots.
- Analysis:
 - Stop the reaction by washing with water once the spots are visible.
 - Allow the plate to dry completely.
 - Count the spots in each well using an automated ELISPOT reader. Each spot represents a single IFN- γ -secreting cell.

Visualizations

Diagram 1: Proposed Mechanism of DC-LLO(91-99) Vaccine in Anti-Tumor Immunity







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